molecular formula C23H25N3O3S B2563661 N-(pyridin-3-yl)-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide CAS No. 690245-90-0

N-(pyridin-3-yl)-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide

Cat. No. B2563661
CAS RN: 690245-90-0
M. Wt: 423.53
InChI Key: XHRXAVDVMZGIEC-UHFFFAOYSA-N
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Description

“N-(pyridin-3-yl)-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom .


Molecular Structure Analysis

The compound has a benzamide group attached to a pyridine ring. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring . Pyridines are aromatic compounds, similar to benzene, but with one carbon atom replaced by nitrogen .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine and benzamide groups. Pyridine is a basic heterocycle and can participate in various reactions such as substitutions and reductions . Benzamides can undergo reactions typical for carboxylic acid amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents. The aromatic rings could contribute to its stability and reactivity .

Scientific Research Applications

properties

IUPAC Name

N-pyridin-3-yl-4-[[(2,3,5,6-tetramethylphenyl)sulfonylamino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-15-12-16(2)18(4)22(17(15)3)30(28,29)25-13-19-7-9-20(10-8-19)23(27)26-21-6-5-11-24-14-21/h5-12,14,25H,13H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRXAVDVMZGIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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